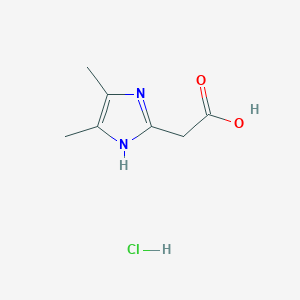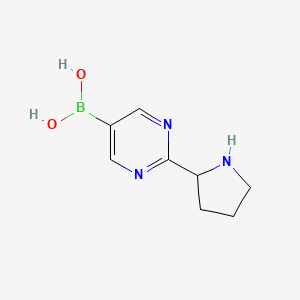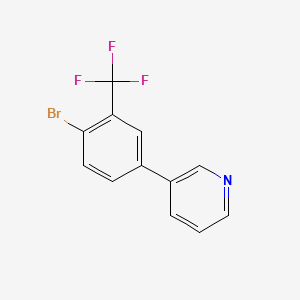
1,2-Bis(4-chlorobenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-chlorobenzyl)hydrazine is an organic compound with the molecular formula C14H14Cl2N2 It is a derivative of hydrazine, where two 4-chlorobenzyl groups are attached to the nitrogen atoms of the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorobenzyl)hydrazine can be synthesized through the reaction of 4-chlorobenzyl chloride with hydrazine hydrate. The reaction typically involves the following steps:
- Dissolve 4-chlorobenzyl chloride in an appropriate solvent such as ethanol or methanol.
- Add hydrazine hydrate to the solution while maintaining the reaction temperature between 0-5°C.
- Stir the reaction mixture for several hours, allowing the formation of this compound.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced derivatives.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield azines or other oxidized derivatives.
- Reduction may produce hydrazones or other reduced compounds.
- Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
1,2-Bis(4-chlorobenzyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorobenzyl)hydrazine depends on its specific application. In medicinal chemistry, it may exert its effects through interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorobenzoyl)hydrazine: This compound has a similar structure but with benzoyl groups instead of benzyl groups. It exhibits different reactivity and applications.
4-Chlorobenzylhydrazine: A simpler derivative with only one chlorobenzyl group attached to the hydrazine moiety. It has different chemical properties and uses.
Uniqueness
1,2-Bis(4-chlorobenzyl)hydrazine is unique due to the presence of two chlorobenzyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
5133-48-2 |
|---|---|
Molecular Formula |
C14H14Cl2N2 |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
1,2-bis[(4-chlorophenyl)methyl]hydrazine |
InChI |
InChI=1S/C14H14Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2 |
InChI Key |
LOPOUEMMDPIGBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNNCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14089056.png)

![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
![2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid](/img/structure/B14089073.png)
![[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid](/img/structure/B14089079.png)
![3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B14089081.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089093.png)

![(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol](/img/structure/B14089103.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089106.png)


![2-(4,6-dimethylpyrimidin-2-yl)-8-(2-methylphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14089120.png)
